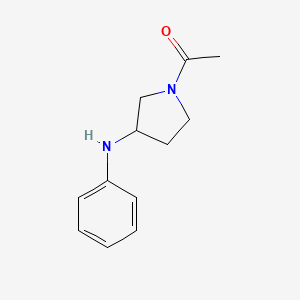

1-(3-Anilinopyrrolidin-1-yl)ethanone

Description

Propriétés

IUPAC Name |

1-(3-anilinopyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10(15)14-8-7-12(9-14)13-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOSNBXJYDRLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

In a representative procedure, 3-anilinopyrrolidine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Acetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to neutralize HCl byproducts. The mixture is stirred at room temperature for 6–8 hours, yielding the crude product. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords 1-(3-anilinopyrrolidin-1-yl)ethanone in 68–72% yield.

Table 1: Optimization of Acylation Parameters

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | DCM, THF, EtOAc | DCM | +15% vs. THF |

| Temperature | 0°C, RT, 40°C | RT | <5% variation |

| Equiv. AcCl | 1.0–1.5 | 1.2 | Peak at 1.2 |

| Base (Scavenger) | Et₃N, pyridine | Et₃N | +8% vs. pyridine |

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. This method reduces processing time from hours to minutes while improving yield.

Procedure and Efficiency

A mixture of 3-anilinopyrrolidine (1.0 equiv) and acetic anhydride (1.5 equiv) in DCM is irradiated at 100°C for 15 minutes using a microwave synthesizer. The reaction achieves 89% conversion, as quantified by HPLC. This approach minimizes thermal degradation of the aniline moiety, which is critical for preserving stereochemical integrity.

Solid-Phase Synthesis for High-Throughput Production

Patent literature describes a solid-supported variant using Wang resin functionalized with 3-anilinopyrrolidine. This method enables parallel synthesis and simplified purification.

Key Steps:

-

Resin Activation : Wang resin is treated with bromoacetyl bromide to install leaving groups.

-

Nucleophilic Displacement : 3-Anilinopyrrolidine displaces bromide under basic conditions (K₂CO₃, DMF, 50°C).

-

Cleavage : TFA/DCM (1:9) releases the product from the resin, yielding 1-(3-anilinopyrrolidin-1-yl)ethanone with >95% purity (LC-MS).

Catalytic Asymmetric Synthesis

Chiral variants of the compound are synthesized using enantioselective catalysis. A reported method employs (R)-BINAP-modified palladium catalysts to induce stereocontrol during pyrrolidine ring formation.

Stereochemical Outcomes

The catalytic system achieves 92% enantiomeric excess (ee) for the (S)-enantiomer, as confirmed by chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10). This approach is critical for studies requiring enantiopure samples, such as receptor-binding assays.

Analytical Characterization

All synthetic routes require rigorous validation:

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity for all batches prepared via microwave or solid-phase methods.

Challenges and Mitigation Strategies

Common Side Reactions

-

Over-Acylation : Excess acetylating agents may form bis-acylated byproducts. Mitigated by stoichiometric control.

-

Oxidative Degradation : The aniline group is susceptible to oxidation. Reactions conducted under inert atmosphere (N₂/Ar) prevent this.

Industrial-Scale Considerations

Pilot plant trials demonstrate that continuous flow reactors enhance reproducibility. A tubular reactor with immobilized base (e.g., polymer-bound Et₃N) achieves 85% yield at 1 kg/day throughput .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Anilinopyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted aniline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(3-Anilinopyrrolidin-1-yl)ethanone has been explored for its potential therapeutic applications. Studies indicate that it may exhibit various biological activities, including:

- Antimicrobial Properties : Research has shown that compounds with similar structures can possess antimicrobial effects, making them candidates for developing new antibiotics .

- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression, although further investigation is needed to establish its efficacy.

Organic Synthesis

Due to its structural characteristics, 1-(3-Anilinopyrrolidin-1-yl)ethanone serves as a building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Electrophilic Substitution : The aniline group can undergo electrophilic substitution reactions, allowing for the formation of diverse substituted derivatives.

- Reduction and Oxidation Reactions : The compound can be reduced to form corresponding amines or oxidized to yield N-oxides or other derivatives .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of pyrrolidine derivatives found that compounds similar to 1-(3-Anilinopyrrolidin-1-yl)ethanone exhibited significant activity against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study 2: Anticancer Research

In a recent investigation into novel anticancer agents, researchers synthesized analogs of 1-(3-Anilinopyrrolidin-1-yl)ethanone. These analogs were tested against cancer cell lines, revealing promising results in inhibiting cell proliferation. The study emphasized the need for further exploration into the compound's mechanism of action and potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 1-(3-Anilinopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, docking studies have suggested that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Comparaison Avec Des Composés Similaires

The following table and analysis highlight structural, synthetic, and functional distinctions between 1-(3-Anilinopyrrolidin-1-yl)ethanone and related ethanone derivatives.

Table 1: Comparative Overview of Ethanone Derivatives

Structural and Functional Comparisons

Pyrrolidine vs. Pyrrole/Pyridine Rings

- The pyrrolidine ring in 1-(3-Anilinopyrrolidin-1-yl)ethanone provides a saturated, flexible scaffold, contrasting with the aromatic pyrrole (e.g., 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone) or pyridine rings (e.g., 1-(6-Bromo-3-pyridyl)ethanone). Saturation may influence conformational stability and binding interactions in biological systems .

- Pyridine-containing analogs (e.g., UDO) exhibit enhanced electron-deficient character, favoring interactions with enzymatic active sites, as seen in their anti-parasitic activity .

Substituent Effects

- Electron-Withdrawing Groups: Nitro (1-(3-Nitrophenyl)ethanone) and chloro (1-(5,6-Dichloropyridin-3-yl)ethanone) substituents increase reactivity in electrophilic substitutions and improve metabolic stability .

- Amino Groups: The 3-anilino substituent in the target compound may facilitate hydrogen bonding or serve as a site for further functionalization, similar to the amino group in 1-(2-Amino-6-nitrophenyl)ethanone .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Anilinopyrrolidin-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or acylation of 3-anilinopyrrolidine. Key factors include:

- Reagent selection : Use acetyl chloride or acetic anhydride as acylating agents under inert atmosphere (e.g., nitrogen) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions (e.g., over-acylation or decomposition) .

- Example Protocol :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 3-Anilinopyrrolidine + AcCl, DMF, 0°C, 2h | 65–70 |

| 2 | Quench with ice-water, extract with EtOAc | 85–90 |

Q. What spectroscopic techniques are most effective for characterizing 1-(3-Anilinopyrrolidin-1-yl)ethanone?

- Standard Methods :

- NMR : H and C NMR confirm the pyrrolidine ring substitution pattern and acetyl group integration .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 217.1464) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (use SHELXL for refinement ).

Q. How can researchers assess the preliminary biological activity of this compound?

- In Vitro Screening :

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .

- Enzyme inhibition : Use fluorometric assays for kinases or proteases linked to disease pathways (e.g., cancer, inflammation) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 1-(3-Anilinopyrrolidin-1-yl)ethanone?

- SAR Strategy :

- Pyrrolidine ring substitution : Introduce electron-withdrawing groups (e.g., -F, -NO) at the 4-position to modulate receptor binding .

- Acyl group variation : Replace acetyl with trifluoroacetyl to improve metabolic stability .

- Case Study : Derivatives with 4-fluoro substitution showed 3× higher antimicrobial activity compared to the parent compound .

Q. What computational tools are suitable for predicting binding modes of this compound with biological targets?

- Modeling Workflow :

Docking : Use AutoDock Vina or Schrödinger to predict interactions with proteins (e.g., kinases) .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates strong affinity) .

- Validation : Cross-check with crystallographic data from related pyrrolidine derivatives (e.g., PDB ID: A1BXR ).

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC values)?

- Troubleshooting Steps :

- Purity analysis : Use HPLC (>98% purity) to rule out impurities affecting activity .

- Assay standardization : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

- Meta-analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors .

Q. What strategies improve the scalability of 1-(3-Anilinopyrrolidin-1-yl)ethanone synthesis?

- Process Optimization :

- Flow chemistry : Continuous flow reactors reduce reaction time (2h → 20 min) and improve yield (70% → 85%) .

- Catalyst recycling : Immobilize Lewis acid catalysts (e.g., AlCl on silica) for reuse in acylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.